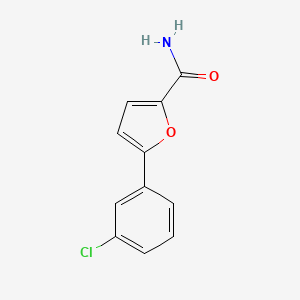

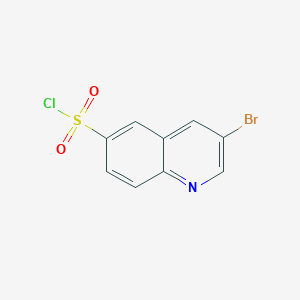

3-Bromoquinoline-6-sulfonyl chloride

Vue d'ensemble

Description

The compound "3-Bromoquinoline-6-sulfonyl chloride" is a chemical of interest in various fields of research due to its potential applications in medicinal chemistry and as a building block for complex molecules. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related quinoline derivatives and their synthesis, which can be extrapolated to understand the properties and reactivity of 3-Bromoquinoline-6-sulfonyl chloride.

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of significant interest. For instance, the preparation of 6-heterocyclic substituted 2-aminoquinolines using Buchwald-Hartwig chemistry is reported, which involves selective amination reactions . This method could potentially be adapted for the synthesis of 3-Bromoquinoline-6-sulfonyl chloride by choosing appropriate starting materials and reaction conditions. Additionally, a three-component reaction involving a multicatalytic process has been described for the synthesis of 2-amino-H-pyrazolo[5,1-a]isoquinolines, which showcases the versatility of quinoline derivatives in multicomponent synthesis .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with other molecules. The papers discuss the characterization of these compounds using various techniques such as NMR, MS, and X-ray diffraction . These techniques could be employed to determine the molecular structure of 3-Bromoquinoline-6-sulfonyl chloride and to understand its three-dimensional conformation, which is important for its reactivity and potential as a ligand.

Chemical Reactions Analysis

Quinoline derivatives participate in a variety of chemical reactions. The papers describe the use of quinoline compounds in catalytic activities, such as Suzuki coupling reactions . The presence of a bromo and sulfonyl group in the 3-Bromoquinoline-6-sulfonyl chloride molecule suggests that it could also be a candidate for similar cross-coupling reactions, which are valuable in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For example, sulfamoyl-4-oxoquinoline-3-carboxamides have been synthesized and evaluated for their biological activity, indicating the importance of the sulfonyl group in medicinal chemistry . The bromo and sulfonyl groups in 3-Bromoquinoline-6-sulfonyl chloride would likely impart similar properties, such as solubility and reactivity, which are essential for its application in chemical synthesis and drug development.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry of Sulfonamides

Sulfonamides, a class of compounds to which 3-Bromoquinoline-6-sulfonyl chloride could be related due to the presence of the sulfonyl group, have been extensively studied for their diverse biological properties. These include antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. The synthesis of sulfonamides is relatively straightforward, allowing for a wide variety of derivatives from different amines and sulfonyl chlorides, suggesting that 3-Bromoquinoline-6-sulfonyl chloride could be utilized in similar synthetic pathways to produce compounds with potential biological activities (Azevedo-Barbosa et al., 2020).

Antioxidant Activity Assays

The compound might be involved in studies related to antioxidant activities, as sulfonyl chlorides are often used in the synthesis of compounds tested for such properties. Various assays like the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others are critical in determining the antioxidant capacity of chemical compounds, which could include derivatives of 3-Bromoquinoline-6-sulfonyl chloride (Munteanu & Apetrei, 2021).

Potential Pharmacological Applications

Given the relevance of sulfonamide derivatives in medicinal chemistry, it's plausible that 3-Bromoquinoline-6-sulfonyl chloride could serve as a precursor in the synthesis of compounds with various pharmacological activities. The exploration of such derivatives could lead to the development of novel therapeutic agents with applications in treating bacterial infections, cancer, and other diseases (Gulcin & Taslimi, 2018).

Safety and Hazards

Mécanisme D'action

Mode of Action

Based on its structure, it can be inferred that it may act as an electrophile in reactions, reacting with nucleophiles via a substitution mechanism .

Action Environment

The action, efficacy, and stability of 3-Bromoquinoline-6-sulfonyl chloride can be influenced by various environmental factors. These may include the pH of the reaction environment, temperature, and the presence of other reactive species . .

Propriétés

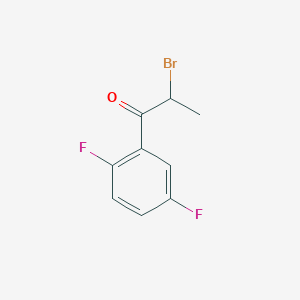

IUPAC Name |

3-bromoquinoline-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S/c10-7-3-6-4-8(15(11,13)14)1-2-9(6)12-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYLKOJDFRMNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)

![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)